
1,2-Diphenyl-2-phenylmethoxyiminoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-2-phenylmethoxyiminoethanone is an organic compound with a complex structure characterized by the presence of multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-phenylmethoxyiminoethanone typically involves the reaction of benzoin with a substituted aniline, followed by oxidation. For example, the reaction of benzoin with p-substituted aniline in the presence of an oxidizing agent like chromium trioxide and triethylamine in chloroform yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-2-phenylmethoxyiminoethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetonitrile, and other organic solvents.
Major Products Formed
Oxidation: Products such as benzophenone and other oxidized derivatives.
Reduction: Reduced forms of the original compound, often with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Diphenyl-2-phenylmethoxyiminoethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-2-phenylmethoxyiminoethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex . This intermediate then undergoes further transformations, resulting in the final product. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: Another compound with multiple phenyl groups, used in organic synthesis and as a precursor for various chemical reactions.
1,2-Diphenylethylenediamine: Known for its use in asymmetric hydrogenation and as a ligand in coordination chemistry.
Uniqueness
1,2-Diphenyl-2-phenylmethoxyiminoethanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple phenyl groups provide stability and reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
5344-75-2 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1,2-diphenyl-2-phenylmethoxyiminoethanone |
InChI |
InChI=1S/C21H17NO2/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-24-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
STPVFPULFIBVFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


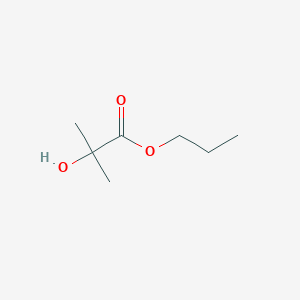
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
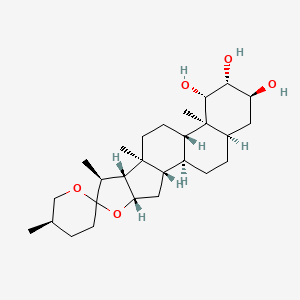
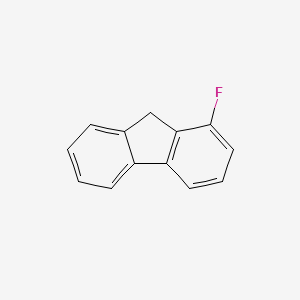
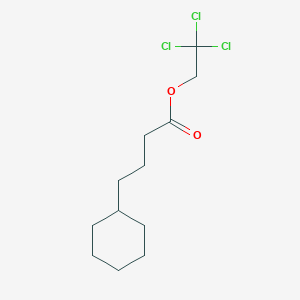
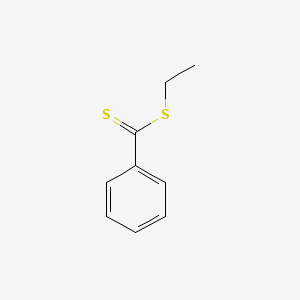
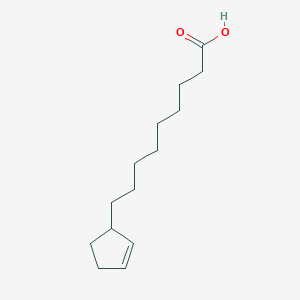
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)

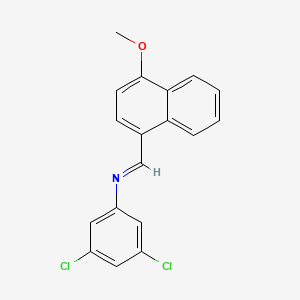
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
